

# An In-depth Technical Guide on 8-(3-Chlorophenyl)-8-oxooctanoic acid

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## Compound of Interest

Compound Name: 8-(3-Chlorophenyl)-8-oxooctanoic acid

Cat. No.: B1325261

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CAS Number: 898765-75-8

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **8-(3-Chlorophenyl)-8-oxooctanoic acid**, a chemical compound with potential applications in research and drug development. Due to the limited availability of published data specific to this molecule, this document combines known properties with theoretical applications and methodologies derived from structurally similar compounds and established chemical principles. The guide covers physicochemical properties, a proposed synthesis route, potential biological activities, and safety considerations. All quantitative data is presented in structured tables, and detailed, albeit theoretical, experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate the proposed synthesis and a potential mechanism of action.

## Chemical and Physical Properties

**8-(3-Chlorophenyl)-8-oxooctanoic acid** is a white solid with a molecular weight of 268.74 g/mol <sup>[1]</sup> While extensive experimental data is not publicly available, some of its fundamental properties have been reported or can be predicted.

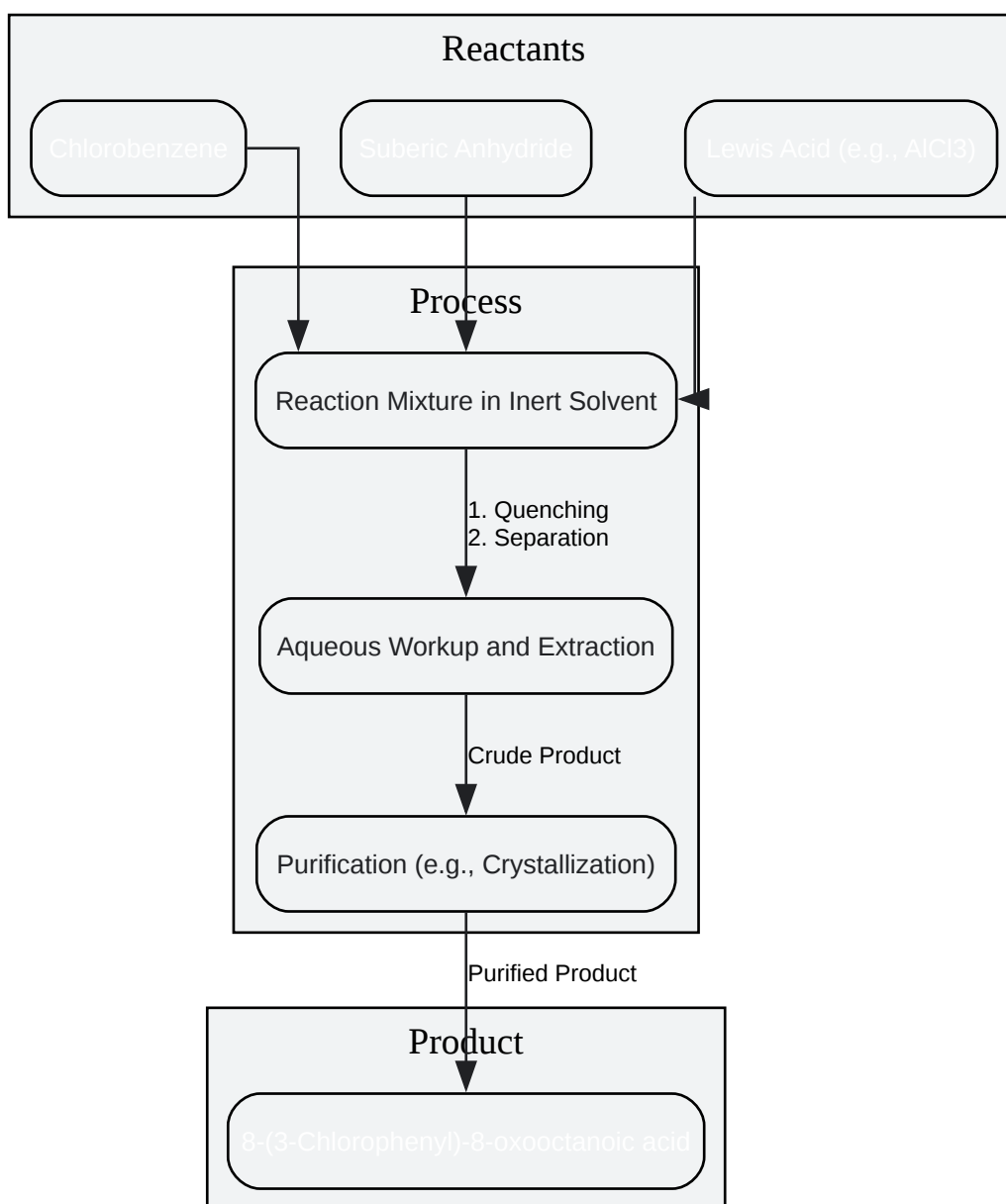
Property	Value	Source
CAS Number	898765-75-8	Sigma-Aldrich[1]
Molecular Formula	C <sub>14</sub> H <sub>17</sub> ClO <sub>3</sub>	Sigma-Aldrich[1]
Molecular Weight	268.74 g/mol	Sigma-Aldrich[1]
IUPAC Name	8-(3-chlorophenyl)-8-oxooctanoic acid	Sigma-Aldrich[1]
Physical Form	White solid	Sigma-Aldrich[1]
Purity	97%	Sigma-Aldrich[1]
InChI Key	UFJZMGPBOMKXFT-UHFFFAOYSA-N	Sigma-Aldrich[1]

## Synthesis

A plausible and commonly employed method for the synthesis of **8-(3-Chlorophenyl)-8-oxooctanoic acid** is the Friedel-Crafts acylation of chlorobenzene with suberic anhydride. This electrophilic aromatic substitution reaction introduces an acyl group onto the aromatic ring.

## Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the formation of the acylium ion from suberic anhydride and a Lewis acid catalyst, followed by the electrophilic attack on the chlorobenzene ring.



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Caption: Proposed workflow for the synthesis of **8-(3-Chlorophenyl)-8-oxooctanoic acid**.

## Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for Friedel-Crafts acylation and should be optimized for this specific reaction.

Materials:

- Chlorobenzene
- Suberic anhydride
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add suberic anhydride and anhydrous DCM under a nitrogen atmosphere.
- Cool the mixture to  $0^\circ\text{C}$  in an ice bath.
- Carefully add anhydrous aluminum chloride portion-wise to the stirred suspension.
- To this mixture, add chlorobenzene dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at  $0^\circ\text{C}$ .
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl.

- Separate the organic layer and extract the aqueous layer with DCM.
- Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

## Potential Biological and Pharmacological Profile

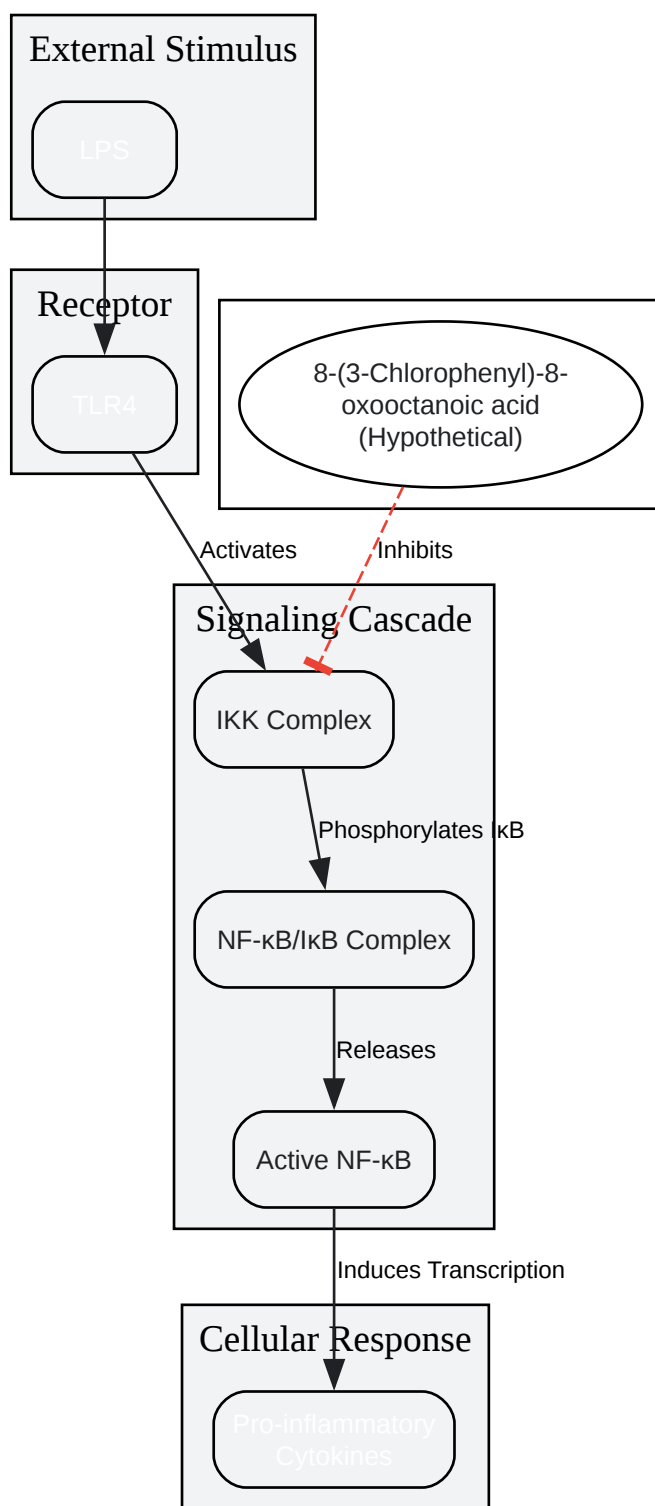
While no specific biological activities for **8-(3-Chlorophenyl)-8-oxooctanoic acid** have been reported in peer-reviewed literature, the presence of the chlorophenyl keto acid moiety suggests potential interactions with various biological targets. Compounds with similar structural features have been investigated for a range of activities.

## Areas of Potential Interest for Research

- **Antimicrobial Activity:** Aryl alkanolic acids have been explored for their potential as antimicrobial agents.<sup>[2]</sup> The chlorophenyl group, in particular, is a common feature in many antibacterial and antifungal compounds.<sup>[3][4]</sup>
- **Anti-inflammatory Effects:** Some chlorogenic acid derivatives have demonstrated anti-inflammatory properties by modulating inflammatory pathways.<sup>[5][6][7]</sup>
- **Metabolic Regulation:** Phenylpropanoic acid derivatives have been studied for their effects on metabolic pathways.

## Hypothetical Signaling Pathway Involvement

Based on the activities of structurally related molecules, **8-(3-Chlorophenyl)-8-oxooctanoic acid** could potentially modulate inflammatory signaling pathways, such as the NF-κB pathway. This is a speculative pathway based on the known effects of other complex organic acids.



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Caption: Hypothetical inhibition of the NF-κB signaling pathway.

## Safety and Handling

No specific safety data sheet (SDS) for **8-(3-Chlorophenyl)-8-oxooctanoic acid** is publicly available. However, based on the general hazards of similar chemical compounds, the following precautions are recommended.<sup>[8][9][10]</sup>

Hazard Category	Recommended Precautions
Eye Irritation	Wear safety glasses with side-shields or goggles.
Skin Irritation	Wear protective gloves and a lab coat.
Respiratory Irritation	Handle in a well-ventilated area or in a fume hood. Avoid inhaling dust.
Ingestion	Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

In case of exposure, follow standard first-aid procedures and seek medical attention. A full risk assessment should be conducted before handling this compound.

## Conclusion

**8-(3-Chlorophenyl)-8-oxooctanoic acid** is a research chemical with limited available data. This guide provides a summary of its known properties and outlines a plausible synthetic route. While its biological activities have not been elucidated, its chemical structure suggests potential for further investigation in areas such as antimicrobial and anti-inflammatory research. The experimental protocols and pathway diagrams presented herein are intended to be illustrative and should be adapted and validated by researchers. As with any research chemical, appropriate safety precautions should be taken during handling and use.

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